Methyl 2-((3-methylazetidin-3-yl)oxy)acetate
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Overview
Description
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its strained structure, which imparts unique chemical reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-methylazetidin-3-yl)oxy)acetate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and is carried out in an organic solvent like THF (tetrahydrofuran) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be performed using boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: DBU, NaH (sodium hydride)
Solvents: THF, acetone
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions include substituted azetidines, oxetanes, and various heterocyclic derivatives .
Scientific Research Applications
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((3-methylazetidin-3-yl)oxy)acetate involves its interaction with molecular targets through its azetidine ring. The strained structure of the azetidine ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate: Contains a quinoxaline ring and is used in different chemical applications.
Uniqueness
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate is unique due to its azetidine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of the azetidine ring makes it a valuable compound for the synthesis of novel heterocyclic derivatives and pharmaceutical agents.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(3-methylazetidin-3-yl)oxyacetate |
InChI |
InChI=1S/C7H13NO3/c1-7(4-8-5-7)11-3-6(9)10-2/h8H,3-5H2,1-2H3 |
InChI Key |
ITDPPTDVFMAGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OCC(=O)OC |
Origin of Product |
United States |
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